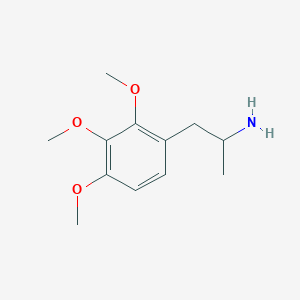

1-(2,3,4-Trimethoxyphenyl)propan-2-amine

Description

1-(2,3,4-Trimethoxyphenyl)propan-2-amine, commonly referred to as TMA-3, is a trimethoxy-substituted amphetamine derivative with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol . Its IUPAC name reflects the substitution pattern of three methoxy groups at the 2-, 3-, and 4-positions on the phenyl ring, distinguishing it from other positional isomers in the trimethoxyamphetamine (TMA) series. The hydrochloride salt of TMA-3 has a melting point of 148–149 °C . Structurally, it shares the phenethylamine backbone common to many psychoactive compounds, but its pharmacological profile remains less documented compared to other TMAs like TMA-2 (2,4,5-trimethoxy substitution) .

Properties

IUPAC Name |

1-(2,3,4-trimethoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-8(13)7-9-5-6-10(14-2)12(16-4)11(9)15-3/h5-6,8H,7,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDQPPLPHGXYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C(=C(C=C1)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874365 | |

| Record name | 2,3,4-TRIMEO AMPHETAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082-23-1, 22199-12-8 | |

| Record name | 2,3,4-Trimethoxyamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethoxyamphetamine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethanamine, 2,3,4-trimethoxy-alpha-methyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-TRIMEO AMPHETAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMA-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T3SO4A6HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Catalysts

Example Protocol:

-

Imine Formation :

-

1-(2,3,4-Trimethoxyphenyl)propan-2-one (1.0 equiv) and ammonium acetate (2.0 equiv) are dissolved in methanol.

-

Stirred at 25°C for 6 hours.

-

-

Reduction :

Yield : 68–72% (reported for analogous compounds).

Catalytic Hydrogenation of Nitrile Intermediates

An alternative route involves the reduction of 1-(2,3,4-trimethoxyphenyl)propanenitrile using hydrogen gas in the presence of transition-metal catalysts. This method is advantageous for industrial-scale production due to its compatibility with continuous-flow reactors.

Key Parameters:

Industrial-Scale Optimization:

A patent by details the hydrogenation of nitriles under elevated pressure (7 bar H2) using Pd/C in MTBE, achieving >90% conversion at 70°C. Excess ammonia is introduced to suppress secondary amine formation.

Yield : 85–88% (isolated as hydrochloride salt after recrystallization).

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel method offers a controlled approach to primary amine synthesis, avoiding over-alkylation. This two-step process involves alkylation of phthalimide followed by hydrolysis.

Procedure:

-

Alkylation :

-

Hydrolysis :

Yield : 60–65% (lower due to hydrolysis side reactions).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Reductive Amination | High selectivity, mild conditions | Requires toxic cyanoborohydrides | 68–72% |

| Catalytic Hydrogenation | Scalable, high conversion | High-pressure equipment needed | 85–88% |

| Gabriel Synthesis | Avoids over-alkylation | Multi-step, moderate yield | 60–65% |

Industrial Production and Purification

Large-scale synthesis prioritizes catalytic hydrogenation due to its efficiency. Post-reaction purification involves:

-

Filtration : Removal of Pd/C catalyst via cellulose filters.

-

Crystallization : The amine is precipitated as a hydrochloride salt using HCl-saturated ether.

-

Recrystallization : Ethanol/water mixtures yield pharmaceutical-grade product (purity >99%).

Emerging Techniques and Innovations

Recent patents highlight advancements in flow chemistry and biocatalysis:

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,4-Trimethoxyphenyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as LiAlH4 or NaBH4.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new functional groups.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous THF.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or secondary amines.

Substitution: Alkylated amines.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Effects

Research indicates that 1-(2,3,4-trimethoxyphenyl)propan-2-amine exhibits properties that may influence neurotransmitter systems. It is believed to interact with serotonin receptors, which could lead to implications in treating mood disorders and other psychiatric conditions. Studies have shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), suggesting a potential pathway for therapeutic use in depression and anxiety disorders .

Antidepressant Activity

In a study evaluating various phenethylamine derivatives, this compound demonstrated significant antidepressant-like effects in animal models. The compound's ability to modulate monoamine levels in the brain supports its investigation as a candidate for developing new antidepressant medications .

Material Science

Photoinitiators in Polymer Chemistry

The compound has been explored as a photoinitiator in polymer chemistry. Photoinitiators are crucial for initiating polymerization processes under UV light. The unique structure of this compound allows it to absorb UV light effectively and generate free radicals that initiate polymerization reactions . This property is beneficial for creating advanced materials used in coatings, adhesives, and 3D printing technologies.

Case Studies

Case Study: Antidepressant Research

In a controlled study involving various phenethylamines, researchers administered this compound to rodent models exhibiting depressive behaviors. The results indicated a marked improvement in behavioral scores compared to control groups receiving placebo treatments. This study highlights the compound's potential as a lead structure for novel antidepressant drugs .

Case Study: Polymer Applications

A recent investigation into the use of this compound as a photoinitiator revealed its effectiveness in synthesizing high-performance polymers. The study demonstrated that polymers initiated with this compound exhibited enhanced mechanical properties and thermal stability compared to those initiated with conventional photoinitiators .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(2,3,4-trimethoxyphenyl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a serotonin receptor agonist, influencing the release and reuptake of serotonin. This interaction can lead to altered mood, perception, and cognition. The compound may also affect other neurotransmitter systems, including dopamine and norepinephrine pathways .

Comparison with Similar Compounds

Key Findings :

- Melting Points : The hydrochloride salts exhibit significant variation in melting points, with TMA-6 (2,4,6-substitution) having the highest (207–208 °C), likely due to symmetrical substitution enhancing crystallinity .

- Pharmacological Implications: Substitution patterns influence receptor binding and metabolic stability. For example, TMA-2 (2,4,5-trimethoxy) is noted in forensic reports as a drug material , whereas TMA-3’s activity is less characterized.

Comparison with Dimethoxy Derivatives

Key differences include:

- Molecular Weight: Reduced to C₁₁H₁₇NO₂ (195.26 g/mol) compared to TMA-3’s 225.28 g/mol.

- Synthesis: Synthesized via reductive amination of 1-(3,4-dimethoxyphenyl)propan-2-one using formamide and methanoic acid . This method contrasts with the more complex routes required for trimethoxy derivatives.

Derivatives with Additional Substituents

- 1-(2,5-Dimethoxy-3,4-dimethylphenyl)propan-2-amine : Features methyl groups at 3,4-positions and methoxy groups at 2,5-positions (CAS 207740-37-2). This compound’s extended alkylation may enhance lipophilicity (LogP: 2.91) compared to TMA-3 .

- Tellurium-Containing Analogs : 1-((3,4,5-Trimethoxyphenyl)tellanyl)propan-2-amine (7d) incorporates tellurium, altering electronic properties and stability. Its synthesis via ditellane intermediates highlights divergent synthetic pathways .

Physicochemical and Functional Comparisons

| Property | TMA-3 | 1-(3,4-Dimethoxyphenyl)propan-2-amine | TMA-6 |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₉NO₃ | C₁₁H₁₇NO₂ | C₁₂H₁₉NO₃ |

| Molecular Weight | 225.28 g/mol | 195.26 g/mol | 225.28 g/mol |

| Melting Point (HCl) | 148–149 °C | Not reported | 207–208 °C |

| Key Functional Groups | 3 Methoxy, 1 amine | 2 Methoxy, 1 amine | 3 Methoxy, 1 amine |

Structural Insights :

- Methoxy Group Effects: Increased methoxy substitution (e.g., TMA-3 vs.

- Symmetry vs. Asymmetry : TMA-6’s symmetrical 2,4,6-substitution correlates with higher thermal stability, whereas asymmetric isomers like TMA-3 may exhibit varied pharmacokinetics .

Biological Activity

1-(2,3,4-Trimethoxyphenyl)propan-2-amine, commonly referred to as TMA-3, is a compound with notable biological activity, particularly in the realms of psychoactivity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H17NO3

- CAS Number : 1082-23-1

- Synonyms : TMA-3, 2,3,4-Trimethoxyamphetamine, α-Methyl-2,3,4-trimethoxyphenethylamine

The compound features a phenyl ring substituted with three methoxy groups at the 2, 3, and 4 positions and an amine group that contributes to its psychoactive properties.

Biological Activity Overview

This compound exhibits a range of biological activities:

Psychoactive Effects

TMA-3 is classified as a psychoactive compound and has been reported to act as a serotonin receptor agonist. Its interaction with serotonin receptors suggests potential applications in mood regulation and treatment of psychiatric disorders. Notably, it may induce effects similar to those of other hallucinogenic substances due to its structural resemblance to amphetamines and phenethylamines .

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Study A | Investigated the serotonin receptor binding affinity of TMA-3; results indicated significant agonistic activity at 5-HT2A receptors. |

| Study B | Examined the cytotoxic effects of trimethoxyphenyl derivatives on cancer cell lines; reported IC50 values ranging from 5.48 μM to 16.79 μM against various human cancer cells. |

| Study C | Analyzed the pharmacokinetics and metabolic pathways of TMA-3; suggested rapid metabolism but significant receptor interaction leading to psychoactive effects. |

The proposed mechanisms through which TMA-3 exerts its biological effects include:

- Serotonin Receptor Agonism : As a potent agonist for serotonin receptors (especially 5-HT2A), TMA-3 may influence mood and perception.

- Cytotoxic Activity : Similar compounds have demonstrated the ability to disrupt microtubule dynamics in cancer cells, leading to inhibited cell division and increased apoptosis .

Q & A

Q. Q1. What are the established synthetic routes for 1-(2,3,4-Trimethoxyphenyl)propan-2-amine, and how are intermediates validated?

A1. Synthesis typically involves reductive amination of the corresponding ketone precursor (e.g., 1-(2,3,4-trimethoxyphenyl)propan-2-one) using agents like sodium cyanoborohydride or catalytic hydrogenation. Key intermediates are validated via 1H/13C NMR to confirm methoxy group positions and amine formation. Flash column chromatography (e.g., petroleum ether:ethyl acetate gradients) is commonly employed for purification, as demonstrated in analogous trimethoxyphenyltellanyl amine syntheses .

Q. Q2. Which analytical techniques are critical for confirming the structure of this compound?

A2.

- GC-MS and LC-QTOF-MS : For molecular ion ([M+H]+) identification and fragmentation pattern analysis, ensuring alignment with theoretical masses .

- 1H/13C NMR : To resolve methoxy group positions (δ 3.7–3.9 ppm for aromatic-OCH3) and verify the propan-2-amine backbone .

- FT-IR : Confirms N-H stretches (~3300 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹).

Advanced Pharmacological Profiling

Q. Q3. How can researchers assess the serotonin receptor binding affinity of this compound?

A3. Competitive radioligand binding assays (e.g., using [³H]LSD or [³H]8-OH-DPAT for 5-HT2A/5-HT1A receptors) are standard. IC50 values are determined via dose-response curves, with comparisons to reference agonists (e.g., psilocin). Structural analogs like TMA-6 (2,4,6-trimethoxy isomer) show distinct receptor selectivity, emphasizing the need for isomer-specific assays .

Q. Q4. What strategies resolve contradictions in reported pharmacological activity across trimethoxyamphetamine isomers?

A4.

- Isomer-specific in vitro assays : Compare binding affinities of 2,3,4-, 2,4,5-, and 2,4,6-trimethoxy isomers under identical conditions .

- Molecular docking studies : Use crystallographic data (e.g., serotonin receptor structures) to model steric and electronic interactions, explaining positional methoxy effects .

Crystallographic and Computational Analysis

Q. Q5. How is single-crystal X-ray diffraction applied to confirm the stereochemical configuration of this compound?

A5. Crystallization via slow evaporation (e.g., in ethanol/water) yields suitable crystals. SHELXL refines the structure, resolving methoxy group orientations and amine proton positions. Disordered solvent molecules are handled using SQUEEZE in PLATON .

Q. Q6. What computational methods predict metabolic pathways for this compound?

A6.

- Density Functional Theory (DFT) : Calculates bond dissociation energies to predict demethylation sites (e.g., O-demethylation at the 2-position).

- CYP450 docking simulations : Identify likely cytochrome P450 interactions using homology models .

Data Contradictions and Reproducibility

Q. Q7. How should researchers address discrepancies in reported NMR chemical shifts for trimethoxyamphetamines?

A7.

Q. Q8. Why do metabolic stability studies of similar compounds yield conflicting half-life values?

A8. Variations arise from:

- Species-specific CYP450 expression : Human liver microsomes vs. rodent models.

- Incubation conditions (e.g., NADPH concentration, temperature). Standardize protocols per FDA guidelines and include positive controls (e.g., dextromethorphan) .

Methodological Optimization

Q. Q9. What chromatographic conditions optimize the separation of this compound from its synthetic byproducts?

A9. Use reverse-phase HPLC with:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).

- Detection : UV at 254 nm. Retention times are compared to standards with <2% RSD .

Hazard and Safety Considerations

Q. Q10. What safety protocols are essential when handling this compound in vitro?

A10.

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid amine vapor exposure.

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.